![molecular formula C18H16FNO3 B12842061 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)
1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione is a complex organic compound that features a biphenyl structure with a fluorine atom at the 2-position and a morpholinoethane-1,2-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 2-Fluoro-1,1’-biphenyl: This can be achieved through a Suzuki coupling reaction between 2-fluorophenylboronic acid and bromobenzene in the presence of a palladium catalyst.
Introduction of the Morpholino Group: The biphenyl intermediate is then reacted with morpholine under appropriate conditions to introduce the morpholino group.
Formation of the Ethane-1,2-dione Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom in the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione involves its interaction with specific molecular targets. The fluorine atom in the biphenyl ring can form strong interactions with biological molecules, enhancing the compound’s binding affinity. The morpholino group can interact with enzymes or receptors, modulating their activity. The ethane-1,2-dione moiety can participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobiphenyl: A simpler analog without the morpholino and ethane-1,2-dione groups.
4-Fluorobiphenyl: Similar structure but with the fluorine atom at the 4-position.
2-Fluoro-4’-biphenylcarboxylic acid: Contains a carboxylic acid group instead of the morpholinoethane-1,2-dione moiety.
Uniqueness
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione is unique due to the combination of the fluorinated biphenyl structure with the morpholino and ethane-1,2-dione groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H16FNO3 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
1-(3-fluoro-4-phenylphenyl)-2-morpholin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C18H16FNO3/c19-16-12-14(6-7-15(16)13-4-2-1-3-5-13)17(21)18(22)20-8-10-23-11-9-20/h1-7,12H,8-11H2 |
InChI-Schlüssel |
DAPSGRFJWFVKLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C(=O)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)



![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
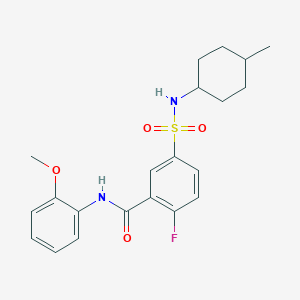
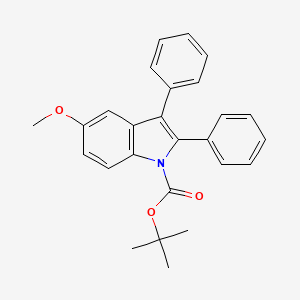

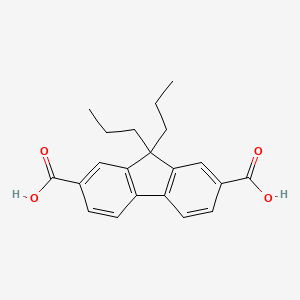
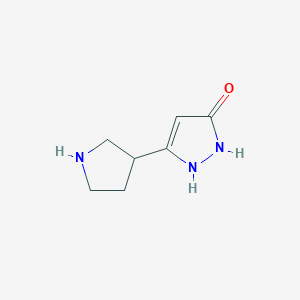
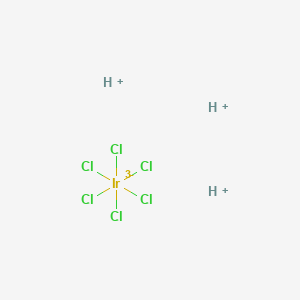

![Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-](/img/structure/B12842052.png)
